Cas no 1248003-85-1 (N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine)

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine is a tertiary amine compound featuring a piperidine core with dimethyl and propargyl substituents. Its structural design offers versatility in synthetic applications, particularly in pharmaceutical and agrochemical research, where it may serve as a key intermediate or building block. The presence of the propargyl group enables click chemistry modifications, enhancing its utility in bioconjugation and material science. The compound's well-defined reactivity profile and stability under standard conditions make it suitable for controlled functionalization. Its balanced lipophilicity and steric properties may also contribute to optimized pharmacokinetic characteristics in drug development. Further research is warranted to explore its full potential in specialized chemical synthesis.
N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine structure
1248003-85-1 structure
Product Name:N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine
CAS No:1248003-85-1
MF:C10H18N2
MW:166.263322353363
CID:5273808
Update Time:2025-05-24

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine Chemical and Physical Properties

Names and Identifiers

    • N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine
    • 4-Piperidinamine, N,1-dimethyl-N-2-propyn-1-yl-
    • Inchi: 1S/C10H18N2/c1-4-7-12(3)10-5-8-11(2)9-6-10/h1,10H,5-9H2,2-3H3
    • InChI Key: OFHPIVGQCNWYRN-UHFFFAOYSA-N
    • SMILES: N1(C)CCC(CC1)N(C)CC#C

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 172
  • XLogP3: 1
  • Topological Polar Surface Area: 6.5

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N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine Related Literature

Additional information on N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine

Research Briefing on N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine (CAS: 1248003-85-1)

N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine (CAS: 1248003-85-1) is a chemical compound of significant interest in the field of chemical biology and pharmaceutical research. This compound, characterized by its piperidine core and propargylamine functionality, has been the subject of recent investigations due to its potential applications in drug discovery and development. The unique structural features of this molecule, including its tertiary amine and alkyne groups, make it a versatile intermediate for the synthesis of more complex bioactive molecules.

Recent studies have focused on the synthesis and pharmacological evaluation of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine. One of the key areas of interest is its role as a precursor in the development of novel therapeutic agents targeting central nervous system (CNS) disorders. The compound's ability to cross the blood-brain barrier (BBB) and interact with neurotransmitter receptors has been highlighted in several preclinical studies. Additionally, its alkyne moiety provides a handle for further chemical modifications via click chemistry, enabling the rapid generation of diverse compound libraries for high-throughput screening.

In a recent publication in the Journal of Medicinal Chemistry, researchers explored the use of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine as a building block for the synthesis of sigma-1 receptor ligands. The study demonstrated that derivatives of this compound exhibited high affinity and selectivity for the sigma-1 receptor, which is implicated in various neurological and psychiatric conditions. The findings suggest that this compound could serve as a valuable scaffold for the development of new sigma-1 receptor modulators with potential therapeutic applications in pain management and neurodegenerative diseases.

Another study, published in ACS Chemical Neuroscience, investigated the neuroprotective effects of N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine derivatives in models of oxidative stress and neuroinflammation. The results indicated that certain derivatives could attenuate neuronal damage by modulating mitochondrial function and reducing reactive oxygen species (ROS) production. These findings underscore the potential of this compound class in the treatment of conditions such as Alzheimer's disease and Parkinson's disease.

From a synthetic chemistry perspective, N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine has been utilized in the development of novel catalytic systems. A recent report in Organic Letters described its use as a ligand in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, which are widely employed in bioconjugation and drug discovery. The study highlighted the compound's ability to enhance reaction efficiency and selectivity, making it a promising candidate for applications in chemical biology and materials science.

In conclusion, N,1-dimethyl-N-(prop-2-yn-1-yl)piperidin-4-amine (CAS: 1248003-85-1) represents a versatile and pharmacologically relevant compound with broad applications in medicinal chemistry and drug discovery. Recent research has shed light on its potential as a therapeutic agent and a synthetic intermediate, paving the way for further exploration of its biological activities and chemical properties. Future studies will likely focus on optimizing its pharmacokinetic and pharmacodynamic profiles to enhance its clinical utility.

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